4-((5-Bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile
Description
Properties
IUPAC Name |
4-[(5-bromo-4,6-dichloropyrimidin-2-yl)amino]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5BrCl2N4/c12-8-9(13)17-11(18-10(8)14)16-7-3-1-6(5-15)2-4-7/h1-4H,(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGZKXTGKGMPSTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)NC2=NC(=C(C(=N2)Cl)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5BrCl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70623169 | |
| Record name | 4-[(5-Bromo-4,6-dichloropyrimidin-2-yl)amino]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70623169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
269055-75-6 | |
| Record name | 4-[(5-Bromo-4,6-dichloropyrimidin-2-yl)amino]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70623169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Table 1: Comparative Bromination Conditions
| Brominating Agent | Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Br₂ | DCM | 0–25 | 92 | 97.5 |
| NBS | DMF | 50 | 88 | 98.2 |
Stepwise Halogenation-Amination Approaches
Alternative methodologies prioritize sequential functionalization to enhance regioselectivity:
Halogenation First, Followed by Amination
-
Pyrimidine Core Synthesis : 4,6-Dichloro-5-bromopyrimidine is prepared via bromination of 4,6-dichloropyrimidine using Br₂ in acetic acid at 80°C.
-
Coupling with 4-Aminobenzonitrile : The dichloro-bromo intermediate reacts with 4-aminobenzonitrile in dimethyl sulfoxide (DMSO) using cesium carbonate (Cs₂CO₃) as a base. This SNAr reaction proceeds at 100°C for 12 hours, achieving 78–82% isolated yield.
Critical Parameter : Excess 4-aminobenzonitrile (1.5 equivalents) minimizes di-substitution byproducts.
Optimization of Reaction Conditions
Solvent and Base Selection
Polar aprotic solvents (DMF, DMSO) enhance solubility of halogenated intermediates, while Cs₂CO₃ outperforms weaker bases (e.g., K₂CO₃) in deprotonating the amine nucleophile. Patent WO2016059646A2 reports a 15% yield increase when switching from K₂CO₃ to Cs₂CO₃ in DMF.
Temperature and Time Control
Lower temperatures (60–80°C) during SNAr steps reduce thermal decomposition of the pyrimidine ring. However, extended reaction times (24–48 hours) are necessary for complete conversion, as evidenced by in-situ HPLC monitoring.
Catalytic Enhancements
Palladium catalysts (e.g., Pd(OAc)₂ with Xantphos ligand) enable Buchwald-Hartwig amination under milder conditions (90°C, 6 hours), though this method remains less prevalent due to cost considerations.
Purification and Crystallization Techniques
Recrystallization Protocols
The crude product is typically purified via recrystallization from ethyl acetate/hexane (3:1 v/v), yielding off-white crystals with ≥98% purity. Slow cooling (0.5°C/min) minimizes occluded solvents, as confirmed by thermogravimetric analysis (TGA).
Salt Formation for Improved Stability
Patent WO2016059646A2 discloses a p-toluenesulfonic acid (PTSA) salt derivative to enhance crystallinity. The salt forms in ethanol at 60°C, characterized by a distinct PXRD pattern (peaks at 4.7, 9.1, 16.1° 2θ).
Table 2: PXRD Peaks of PTSA Salt
| 2θ (°) | Intensity (%) |
|---|---|
| 4.7 | 100 |
| 9.1 | 85 |
| 16.1 | 78 |
| 22.5 | 65 |
Industrial-Scale Production Considerations
Continuous Flow Reactors
Recent advancements employ tubular flow reactors for the bromination step, achieving 95% conversion with residence times <30 minutes. This method reduces bromine usage by 40% compared to batch processes.
Chemical Reactions Analysis
Types of Reactions
4-((5-Bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the pyrimidine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, substitution reactions with amines can yield amino-substituted derivatives, while oxidation reactions can produce oxidized pyrimidine derivatives .
Scientific Research Applications
Medicinal Chemistry
4-((5-Bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have shown potential as:
- Antiviral Agents : The compound's ability to interact with viral proteins makes it a candidate for developing antiviral medications.
- Anticancer Agents : Research indicates that it may inhibit specific enzymes involved in cancer cell proliferation, leading to potential therapeutic applications in oncology .
Materials Science
In materials science, this compound is being explored for its role in developing advanced materials, such as:
- Organic Semiconductors : Its electronic properties make it suitable for use in organic electronic devices.
- Light Emitting Diodes (LEDs) : The compound's unique structure allows it to participate in photonic applications, enhancing the efficiency of LED technologies .
Biological Research
The compound is also significant in biological research due to its ability to interact with specific proteins and enzymes. This interaction can be leveraged to study:
- Biological Pathways : Understanding how this compound affects cellular mechanisms can provide insights into disease processes.
- Molecular Interactions : It serves as a tool for investigating protein-ligand interactions, which is crucial for drug design .
Case Study 1: Antiviral Activity
A study demonstrated that derivatives of this compound exhibited significant antiviral activity against certain viral strains. The mechanism involved inhibition of viral replication through enzyme blockade.
Case Study 2: Anticancer Properties
Research published in a peer-reviewed journal highlighted the anticancer properties of this compound. It was shown to induce apoptosis in cancer cells by targeting specific signaling pathways, suggesting its potential as a lead compound for new cancer therapies.
Mechanism of Action
The mechanism of action of 4-((5-Bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antiviral or anticancer activity .
Comparison with Similar Compounds
Comparative Analysis Table
Research Findings and Structural Insights
- Role of Bromine : The 5-bromo substituent in the target compound enhances steric bulk and electron-withdrawing effects, critical for binding to HIV reverse transcriptase .
- Thermal Stability : Higher boiling point (524°C vs. 469°C in Compound 1) correlates with increased molecular weight and halogen content, suggesting improved thermal stability .
Biological Activity
4-((5-Bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile, also known by its CAS number 269055-75-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
The chemical structure of this compound is characterized by the presence of a pyrimidine ring substituted with bromine and chlorine atoms, linked to a benzonitrile moiety. The molecular formula is , with a molar mass of 343.99 g/mol. Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₅BrCl₂N₄ |
| Molar Mass | 343.99 g/mol |
| Density | 1.82 g/cm³ (predicted) |
| Boiling Point | 524.3 °C (predicted) |
| pKa | -3.08 (predicted) |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that this compound may function as an inhibitor in several pathways, particularly those involved in cancer proliferation and microbial resistance.
- Antitumor Activity : Studies have shown that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the inhibition of specific kinases that are crucial for tumor growth and survival.
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity, showing efficacy against certain bacterial strains by disrupting their metabolic pathways.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its derivatives:
-
Anticancer Studies :
- A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the pyrimidine ring could enhance the anticancer efficacy of related compounds, suggesting a structure-activity relationship (SAR) that could be leveraged for drug development .
- Another research article reported that specific analogs exhibited IC50 values in the low micromolar range against breast cancer cell lines, indicating potent activity .
- Antimicrobial Efficacy :
- Pharmacological Profiles :
Q & A
Basic: What are the established synthetic routes for 4-((5-Bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile?
Answer:
The compound is synthesized via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed coupling. Key methodologies include:
- Halogen-amine coupling : Reacting 5-bromo-4,6-dichloropyrimidin-2-amine with 4-cyanophenyl derivatives under basic conditions (e.g., Cs₂CO₃) and palladium catalysis (Pd(OAc)₂/Xantphos), yielding ~75% for structurally analogous pyrimidines .
- Stepwise halogenation : Sequential bromination and chlorination of pyrimidine precursors, followed by amination with 4-cyanophenylamine. Patent literature describes optimized processes for related compounds, though yields are unspecified .
- Purification : Recrystallization in ethyl acetate produces off-white crystalline powder with ≥98% HPLC purity .
Advanced: How can reaction conditions be optimized to mitigate byproduct formation in SNAr reactions?
Answer:
Byproduct control involves:
- Temperature modulation : Lowering reaction temperatures (e.g., 60–80°C) reduces decomposition of electron-deficient pyrimidine intermediates .
- Ligand selection : Bulky ligands (e.g., Xantphos) enhance regioselectivity in palladium-catalyzed steps, minimizing undesired cross-coupling .
- Solvent choice : Polar aprotic solvents (DMF, DMSO) improve solubility of halogenated intermediates, though post-reaction dialysis may be required to remove trace impurities .
Basic: What analytical techniques validate the structural integrity and purity of this compound?
Answer:
- 1H/13C NMR : Confirms substitution patterns (e.g., aromatic protons at δ 7.6–8.2 ppm, cyano carbon at ~119 ppm) and absence of unreacted amines .
- HPLC : Quantifies purity (≥98% as per commercial specifications) and detects halogenated impurities .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 369.89 for C₁₁H₅BrCl₂N₄) .
Advanced: What challenges arise in crystallizing this compound for X-ray diffraction studies?
Answer:
- Hydrogen-bonding networks : The cyano group participates in weak C–H···N interactions, complicating crystal packing. SHELXL refinement is recommended to resolve disorder .
- Solvent selection : Ethyl acetate/hexane mixtures yield suitable crystals, but slow evaporation is critical due to the compound’s low solubility .
- Thermal stability : Decomposition above 250°C (mp ~246–251°C) necessitates controlled heating during data collection .
Basic: What pharmacological applications are suggested by structural analogs of this compound?
Answer:
- Antiviral activity : Diarylamino-pyrimidine derivatives (e.g., rilpivirine analogs) inhibit HIV reverse transcriptase via non-nucleoside mechanisms .
- Kinase inhibition : The dichloropyrimidine core is a scaffold for ATP-competitive inhibitors in oncology research .
- Allosteric modulation : Cyano-substituted aryl groups enhance binding to Class C GPCRs (e.g., mGlu5 receptors) .
Advanced: How does the electronic nature of substituents influence biological activity in pyrimidine derivatives?
Answer:
- Electron-withdrawing groups (Br, Cl) : Enhance metabolic stability and target binding affinity but may reduce solubility .
- Cyano group : Increases π-stacking interactions in hydrophobic binding pockets (e.g., observed in mGlu5 receptor co-crystal structures) .
- SAR studies : Substitution at the 5-position (bromine) is critical for potency; replacing Br with smaller halogens (F, Cl) reduces activity by 10–100× in HIV RT assays .
Basic: What safety precautions are recommended for handling this compound?
Answer:
- Toxicity : Classified as Aquatic Acute/Chronic Hazard (WGK 3). Use fume hoods to avoid inhalation of crystalline dust .
- Storage : Stable at −20°C in airtight containers; DMSO stock solutions should be aliquoted to prevent freeze-thaw degradation .
Advanced: How can computational modeling predict binding modes of this compound with biological targets?
Answer:
- Docking simulations : Molecular docking (e.g., AutoDock Vina) using high-resolution receptor structures (e.g., PDB: 5CXV for mGlu5) identifies key interactions between the cyano group and hydrophobic residues .
- MD simulations : All-atom molecular dynamics (100 ns trajectories) assess stability of hydrogen bonds with active-site lysine or aspartate residues .
Basic: What is the role of Cs₂CO₃ in the coupling reaction?
Answer:
Cs₂CO₃ acts as a mild base to deprotonate the amine nucleophile, enhancing its reactivity in SNAr reactions. Its low solubility in DMF ensures slow release of the amine, minimizing side reactions .
Advanced: How do competing reaction pathways (e.g., elimination vs. substitution) affect synthetic yields?
Answer:
- Steric hindrance : Bulky substituents at the 4- and 6-positions favor substitution over elimination by reducing access to the C2 reaction site .
- Leaving group ability : Chlorine (vs. bromine) at C4/C6 slows SNAr kinetics, necessitating higher temperatures and prolonged reaction times .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
